N-(2-phenylethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide
Description
N-(2-phenylethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide is a piperazine carboxamide derivative featuring a thiophene-thiazol moiety. This compound combines a 2-phenylethyl group attached to the piperazine core and a methyl-thiazol unit substituted with a thiophen-2-yl group.
Properties
IUPAC Name |
N-(2-phenylethyl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS2/c26-21(22-9-8-17-5-2-1-3-6-17)25-12-10-24(11-13-25)15-20-23-18(16-28-20)19-7-4-14-27-19/h1-7,14,16H,8-13,15H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIVPNDSCNPAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via a (3 + 2) heterocyclization between a thioamide and α-halo ketone. For this target, thiophene-2-carbothioamide (1) reacts with 2-bromo-1-(thiophen-2-yl)ethan-1-one (2) in refluxing ethanol (Scheme 1):
$$
\text{Thiophene-2-carbothioamide} + \text{2-Bromo-1-(thiophen-2-yl)ethanone} \xrightarrow{\text{EtOH, reflux}} \text{4-(Thiophen-2-yl)-1,3-thiazole} + \text{HBr}
$$
- Solvent: Ethanol or DMF.
- Temperature: 80–100°C.
- Yield: 60–75%.
The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and characterized by ¹H NMR (δ 7.45–7.80 ppm, thiophene and thiazole protons) and LC-MS ([M+H]⁺ = 208.2).
Functionalization of the Thiazole with a Methylpiperazine Moiety
Chloromethylation of 4-(Thiophen-2-yl)thiazole
The thiazole is chloromethylated using paraformaldehyde and HCl in acetic acid to yield 2-(chloromethyl)-4-(thiophen-2-yl)thiazole (3):
$$
\text{4-(Thiophen-2-yl)thiazole} + \text{CH₂O} + \text{HCl} \xrightarrow{\text{AcOH}} \text{2-(Chloromethyl)-4-(thiophen-2-yl)thiazole} + \text{H₂O}
$$
Optimization Notes :
Alkylation of Piperazine
Piperazine is alkylated with 3 in anhydrous DMF using K₂CO₃ as a base:
$$
\text{Piperazine} + \text{2-(Chloromethyl)-4-(thiophen-2-yl)thiazole} \xrightarrow{\text{DMF, K₂CO₃}} \text{4-{[4-(Thiophen-2-yl)thiazol-2-yl]methyl}piperazine} + \text{KCl}
$$
Critical Parameters :
- Molar ratio: 1:1.2 (piperazine:chloromethyl derivative) to minimize bis-alkylation.
- Temperature: 90°C, 12 hours.
- Yield: 65–70% after recrystallization (ethanol/water).
Installation of the N-(2-Phenylethyl)carboxamide Group
Carboxamide Formation via Isocyanate Coupling
The piperazine intermediate reacts with 2-phenylethyl isocyanate (4) in dichloromethane (DCM) under nitrogen:
$$
\text{4-{[4-(Thiophen-2-yl)thiazol-2-yl]methyl}piperazine} + \text{2-Phenylethyl isocyanate} \xrightarrow{\text{DCM, rt}} \text{N-(2-Phenylethyl)-4-{[4-(thiophen-2-yl)thiazol-2-yl]methyl}piperazine-1-carboxamide}
$$
Reaction Insights :
- Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction.
- Workup: Extraction with NaHCO₃ (5%) to remove unreacted isocyanate.
- Yield: 80–85% after column chromatography (CH₂Cl₂:MeOH, 9:1).
Alternative Synthetic Routes and Comparative Analysis
Urea Formation Followed by Alkylation
An alternative pathway involves synthesizing the carboxamide first:
- Piperazine-1-carbonyl chloride (5) is prepared using phosgene in toluene.
- Reaction with 2-phenylethylamine yields N-(2-phenylethyl)piperazine-1-carboxamide (6).
- Alkylation with 2-(chloromethyl)-4-(thiophen-2-yl)thiazole (3) as described in Section 3.2.
Advantages :
- Avoids handling volatile isocyanates.
- Higher purity due to stable intermediates.
Disadvantages :
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 3.6 Hz, 1H, thiophene), 7.45 (d, J = 5.1 Hz, 1H, thiazole), 7.30–7.15 (m, 5H, phenyl), 4.20 (s, 2H, CH₂-thiazole), 3.85–3.40 (m, 8H, piperazine), 2.95 (t, J = 7.2 Hz, 2H, CH₂Ph), 1.80 (quin, J = 7.2 Hz, 2H, CH₂CH₂Ph).
- HRMS (ESI): m/z calculated for C₂₂H₂₃N₅OS₂ [M+H]⁺: 478.1392; found: 478.1389.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient, 254 nm).
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives and substituted thiazole/thiophene compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(2-phenylethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell proliferation . The design of molecular hybrids combining various structural motifs has been effective in enhancing the anticancer activity of these compounds .
Mechanism of Action
The proposed mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in tumor cells. This action is facilitated by the compound's ability to interact with specific cellular targets, including tubulin and various signaling pathways associated with cancer progression .
Antiviral Applications
Recent developments have explored the antiviral potential of compounds structurally related to this compound. Research has focused on targeting viral RNA-dependent RNA polymerase (RdRP), essential for viral replication. Compounds designed to disrupt the PA-PB1 interface of influenza A virus polymerase have shown promise in preclinical studies .
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of this compound. Piperazine derivatives are known for their psychotropic effects, and research suggests that they may modulate neurotransmitter systems such as serotonin and dopamine pathways . This modulation could potentially lead to therapeutic effects in conditions like depression and anxiety disorders.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications to the thiophene and thiazole moieties can significantly influence the biological activity of the compound .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis and inhibits tubulin polymerization | Effective against various cancer cell lines |
| Antiviral Applications | Targets viral RNA polymerase for influenza A virus | Disruption of PA-PB1 interface shows promise |
| Neuropharmacological | Potential modulation of serotonin and dopamine systems | May aid in treating mood disorders |
| Structure-Activity Relationship | Modification impacts biological activity | Enhancements observed with specific substitutions |
Case Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, a series of piperazine derivatives were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that modifications to the piperazine core significantly enhanced anticancer activity, suggesting a potential therapeutic application for this compound .
Case Study 2: Antiviral Research
A recent investigation into novel inhibitors targeting influenza A virus revealed that compounds with structural similarities to this compound could effectively disrupt viral replication processes in vitro. This study highlights the compound's potential as a lead candidate for antiviral drug development .
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Piperazine Carboxamide Derivatives
Piperazine carboxamides are a versatile scaffold in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Piperazine Carboxamide Derivatives
Key Differences in Functional Groups and Properties
Thiophene-Thiazol vs. Quinazolinone Moieties: The target compound’s thiophene-thiazol group (electron-rich heterocycles) contrasts with quinazolinone-based analogs (e.g., A2, A15), which have a planar, hydrogen-bond-accepting 4-oxo-3,4-dihydroquinazolinyl group. This difference may alter solubility and receptor interactions .
Substituent Effects on Aromatic Rings :
- Electron-withdrawing groups (e.g., CF3 in A15, Cl/F in A25) enhance metabolic stability but may reduce solubility. The target compound’s 2-phenylethyl group (electron-neutral) likely increases lipophilicity compared to halogenated derivatives .
Piperazine Linker Modifications :
- Compound 18 () replaces the carboxamide with a ketone linker, reducing hydrogen-bonding capacity compared to the target compound’s carboxamide group .
Biological Activity
N-(2-phenylethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
It features a piperazine core substituted with a phenylethyl group and a thiophen-2-yl thiazole moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Neuronal Nitric Oxide Synthase (nNOS) : Compounds structurally related to this compound have shown selective inhibition of nNOS, which is crucial for neuroprotection and modulation of neurotransmitter levels in the brain .
- Aminergic Receptors : The piperazine scaffold is known to exhibit affinity for multiple aminergic receptors, including dopamine and serotonin receptors. This interaction can influence mood regulation and cognitive functions .
Pharmacological Effects
- Neuroprotective Effects :
- Antiproliferative Activity :
- Analgesic Properties :
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study investigated the effects of a similar compound on 6-hydroxydopamine (6-OHDA) induced lesions in rats. The results indicated that treatment with the compound led to:
- Improved motor function.
- Increased dopamine levels.
- Decreased levels of neurotoxic glutamate and nitrite ions in the brain .
Case Study 2: Antiproliferative Effects
Research conducted on piperazine-containing compounds revealed their ability to induce necroptosis in K562 leukemic cells. The study highlighted:
- A mechanism involving the activation of TNF-R1 pathways.
- The potential for these compounds to overcome chemoresistance in cancer therapy .
Data Tables
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-phenylethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide, and how can reaction yields be optimized?
- Answer : Synthesis involves multi-step routes, including:
- Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones.
- Coupling of the thiophene-thiazole moiety to the piperazine core using nucleophilic substitution or amidation reactions .
- Optimization strategies include solvent selection (e.g., DMF for polar intermediates), base choice (e.g., K₂CO₃ for SN2 reactions), and temperature control (reflux for cyclization steps). Yields >70% are achievable with purified intermediates .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the piperazine, thiophene, and thiazole moieties (e.g., piperazine CH₂ signals at δ 2.5–3.5 ppm; thiophene aromatic protons at δ 6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ for C₂₂H₂₅N₄OS₂: 449.14) .
- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
Q. What are common impurities observed during synthesis, and how are they mitigated?
- Answer :
- Byproducts : Unreacted thiourea intermediates or over-alkylated piperazine derivatives.
- Mitigation : Use column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization (ethanol/water) for purification .
- Purity Assessment : HPLC with C18 columns (e.g., 95% purity at 254 nm) .
Q. What solubility and formulation challenges arise with this compound?
- Answer :
- Solubility : Low aqueous solubility due to hydrophobic thiophene and phenyl groups. Use DMSO for in vitro assays (≤10 mM stock solutions) .
- Formulation : Nanoemulsions or cyclodextrin complexes improve bioavailability for in vivo studies .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic pathways be studied for the key coupling steps?
- Answer :
- Kinetic Monitoring : Use in situ FT-IR or HPLC to track reagent consumption (e.g., thiazole-amine coupling rates) .
- Computational Studies : Density Functional Theory (DFT) to model transition states and activation energies for SN2 or nucleophilic aromatic substitution reactions .
Q. What biophysical methods are suitable for studying target interactions (e.g., enzyme inhibition)?
- Answer :
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to protein targets (e.g., kinases or GPCRs) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- X-ray Crystallography : Resolves binding modes in co-crystallized protein-ligand complexes .
Q. How can enantiomeric purity be ensured during asymmetric synthesis?
- Answer :
- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to separate enantiomers .
- Circular Dichroism (CD) : Verifies optical activity of isolated enantiomers .
Q. What in silico strategies predict metabolic stability and toxicity?
- Answer :
- ADMET Prediction : Tools like SwissADME or ProTox-II model CYP450 metabolism, hERG inhibition, and hepatotoxicity .
- Molecular Dynamics (MD) : Simulates metabolite formation via cytochrome P450 interactions .
Q. How should contradictory bioactivity data (e.g., IC₅₀ variability) be resolved?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
